3-Bromopyridine-2,4-diamine
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Overview
Description
The closest compound I found is “4-Bromopyridine-2,3-diamine” which has a molecular weight of 188.03 . It’s a solid substance that should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .
Synthesis Analysis
While specific synthesis methods for “3-Bromopyridine-2,4-diamine” were not found, there are general methods for synthesizing bipyridine derivatives . For example, Suzuki coupling between pyridyl boronic acids and bromopyridines in the presence of Pd(PPh 3) 4 and Na 2 CO 3 .Molecular Structure Analysis
The InChI code for “4-Bromopyridine-2,3-diamine” is1S/C5H6BrN3/c6-3-1-2-9-5(8)4(3)7/h1-2H,7H2,(H2,8,9)
. This can be used to generate a 3D structure of the molecule. Chemical Reactions Analysis
A related compound, “3-{2-(5-bromothiazol-2-yl)diazenyl}-4-bromopyridine-2,6-diamine”, was synthesized by diazotization of 5-bromothiazol-2-amine in coupling with 4-bromopyridine-2, 6-diamine to yield an azo dye .It should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .
Scientific Research Applications
Halogen Atom Migration in Halogeno-Derivatives
Research by Hertog and Schogt (2010) demonstrated that in the chlorination of 3-bromo-2,4-dihydroxypyridine, the chlorine atom enters the 3-position, causing the bromine atom to shift from this position to the 5-position. This study provides insights into halogen atom migration in halogeno-derivatives of pyridine, which is essential for understanding the chemical behavior of such compounds (Hertog & Schogt, 2010).
Palladium-Mediated N-Arylation of Heterocyclic Diamines
Cabello-Sanchez et al. (2007) explored the chemoselectivity of the palladium-mediated reaction of bromobenzene with heterocyclic diamines. This study is significant in understanding the reactions of compounds like 3-bromopyridine-2,4-diamine with different ligands and under various conditions, contributing to the field of organic synthesis and catalysis (Cabello-Sanchez et al., 2007).
Deprotonation-Transmetalation Pathways
Karig, Spencer, and Gallagher (2001) investigated the regioselective deprotonation of 3-bromopyridine, followed by Li/Zn transmetalation. This study is crucial for the development of new methods for synthesizing substituted pyridines, a class of compounds with broad applications in pharmaceuticals and materials science (Karig, Spencer, & Gallagher, 2001).
Bromination and Tautomerism in Pyridines
The work of Kolder and Hertog (2010) on the bromination of 2,4-dihydroxypyridine and its derivatives provides insights into the tautomerism and structural changes during bromination, a reaction relevant to the chemical modifications of compounds like 3-bromopyridine-2,4-diamine (Kolder & Hertog, 2010).
Synthesis of Polyhalogenated Bipyridines
Abboud et al. (2010) demonstrated the synthesis of polyhalogenated bipyridines from dihalopyridines, offering a pathway for creating complex structures that include 3-bromopyridine-2,4-diamine. This research contributes to the synthesis of novel organic compounds with potential applications in various fields (Abboud et al., 2010).
Safety And Hazards
“4-Bromopyridine-2,3-diamine” is classified as a dangerous substance. It has a GHS05 pictogram, and its hazard statements include H314, which indicates it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and using personal protective equipment .
Future Directions
While specific future directions for “3-Bromopyridine-2,4-diamine” were not found, research into the synthesis of bipyridine derivatives continues to be an active field . These compounds have a wide range of applications, including use in biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures .
properties
IUPAC Name |
3-bromopyridine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-4-3(7)1-2-9-5(4)8/h1-2H,(H4,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKFROUJVVIUSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505878 |
Source
|
Record name | 3-Bromopyridine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromopyridine-2,4-diamine | |
CAS RN |
72921-94-9 |
Source
|
Record name | 3-Bromopyridine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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